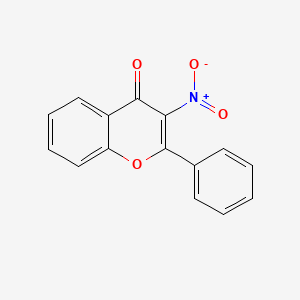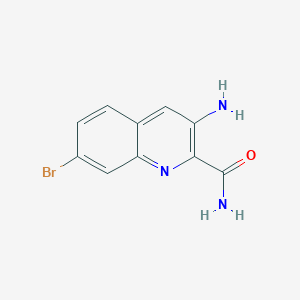
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development .
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl 4-(3-amino-2-methylpropanoyl) chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes[][3].
Wirkmechanismus
The mechanism of action of tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. It can also bind to receptors and modulate their activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar structure but contains a pyridine ring instead of the propanoyl group.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound contains a bromophenyl group instead of the propanoyl group, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C13H25N3O3 |
|---|---|
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O3/c1-10(9-14)11(17)15-5-7-16(8-6-15)12(18)19-13(2,3)4/h10H,5-9,14H2,1-4H3 |
InChI-Schlüssel |
QMHSMAJMHBLFRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)
![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)


![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)




